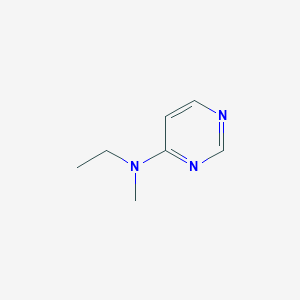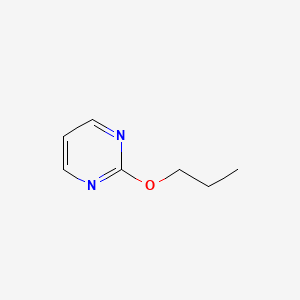
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate
Descripción general
Descripción
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an organic compound that features a bromobenzyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The starting material, 3-bromobenzyl chloride, is reacted with a suitable nucleophile to form the bromobenzyl intermediate.
Introduction of the Amino Group: The bromobenzyl intermediate is then reacted with an amine, such as methylamine, under basic conditions to introduce the amino group.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is commonly used for deprotection.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine.
Ester Hydrolysis: The major product is the carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The bromobenzyl group may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-chlorobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(3-fluorobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound in the synthesis of bromine-containing pharmaceuticals and other organic molecules.
Propiedades
IUPAC Name |
methyl 2-[(3-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(21)19(4)11-13(15(20)22-5)9-12-7-6-8-14(18)10-12/h6-8,10,13H,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXELFRIQENIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114210 | |
| Record name | Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-50-3 | |
| Record name | Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)



![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)





